1-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine
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Overview
Description
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9ClFN It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine can be compared with other similar compounds, such as:
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one: This compound has a ketone group instead of an amine group, which affects its reactivity and applications.
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and uses.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, combined with the prop-2-en-1-amine moiety, gives this compound unique chemical properties. These properties make it a valuable intermediate in the synthesis of various organic compounds and a potential candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C9H9ClFN |
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Molecular Weight |
185.62 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2 |
InChI Key |
NLJXBHXJWBMRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC=C1Cl)F)N |
Origin of Product |
United States |
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